1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine

Lipophilicity Drug-likeness CNS permeability

For kinase-focused medicinal chemistry, sourcing a chiral primary amine with a balanced LogP (2.8) and TPSA (38.9 Ų) is critical. This 2-methyl-6-aryl-pyridin-3-yl ethanamine solves the need for direct hinge-region hydrogen bonding without extra deprotection steps. - Enables direct amide coupling (HATU, EDC/HOBt) for rapid library synthesis, saving one reaction step vs. ketone analogs. - Single undefined stereocenter allows preparative chiral resolution for differential pharmacological testing. - Non-hazardous shipping classification facilitates multi-gram international procurement.

Molecular Formula C14H15ClN2
Molecular Weight 246.73 g/mol
Cat. No. B13023738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine
Molecular FormulaC14H15ClN2
Molecular Weight246.73 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(C)N
InChIInChI=1S/C14H15ClN2/c1-9(16)13-7-8-14(17-10(13)2)11-3-5-12(15)6-4-11/h3-9H,16H2,1-2H3
InChIKeyLTZGVSRIABKQAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine: Kinase-Targeted Building Block


1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine (CAS 1498788-76-3) is a heterocyclic primary amine belonging to the 2-methyl-6-aryl-pyridin-3-yl ethanamine subclass. It features a 4-chlorophenyl substituent at the pyridine 6-position, a methyl group at the 2-position, and a chiral 1-aminoethyl side chain at the 3-position [1]. The compound has a molecular formula of C14H15ClN2, a molecular weight of 246.73 g/mol, and a computed XLogP3 of 2.8 with a topological polar surface area (TPSA) of 38.9 Ų, placing it within favorable drug-like physicochemical space [1]. It is commercially available from multiple vendors at purities ranging from 95% to 97% and is classified as non-hazardous for DOT/IATA transport . The compound's primary amine functionality, single undefined stereocenter, and balanced lipophilicity profile distinguish it from closely related ketone, alcohol, and N-alkyl analogs, making it a versatile intermediate for amide coupling, reductive amination, and chiral resolution workflows in early-stage medicinal chemistry programs.

Why This Pyridine Ethanamine Building Block Cannot Be Substituted


Superficially isosteric analogs within the 2-methyl-6-aryl-pyridin-3-yl structural family exhibit substantial divergence in computed physicochemical properties that directly impact medicinal chemistry utility. The N-ethyl secondary amine analog (CID 174948261) carries an XLogP3 of 3.9, representing a 1.1 log unit increase in lipophilicity versus 2.8 for the target primary amine, while its TPSA contracts to 24.9 Ų from 38.9 Ų [1]. The ethanone analog (CAS 36175-15-2) has zero hydrogen bond donor capacity (HBD = 0) versus HBD = 1 for the target, removing the ability to form key donor interactions with biological targets . The des-aryl analog (CAS 870063-67-5) lacks the 4-chlorophenyl group entirely, reducing molecular weight from 246.73 to 136.19 g/mol and eliminating aryl π-stacking and halogen bonding potential [2]. These differences are not cosmetic; they alter solubility, permeability, target engagement geometry, and metabolic susceptibility in ways that make inter-compound substitution scientifically indefensible without revalidation of the entire chemical series.

Quantitative Differentiation vs. Analogs


Lipophilicity & TPSA vs. N-Ethyl Analog

A direct PubChem-derived head-to-head comparison of computed XLogP3 and TPSA values reveals that 1-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)ethanamine is significantly less lipophilic than its N-ethyl secondary amine analog (CID 174948261). The target primary amine has an XLogP3 of 2.8 and TPSA of 38.9 Ų [1]. The N-ethyl analog has an XLogP3 of 3.9 and TPSA of 24.9 Ų, representing a +1.1 log unit increase in lipophilicity and a 14.0 Ų decrease in polar surface area [2]. The target compound also has one fewer rotatable bond (2 vs. 3), which contributes to lower conformational entropy upon target binding.

Lipophilicity Drug-likeness CNS permeability

Hydrogen Bond Donor Capacity vs. Ethanone Analog

The target compound possesses one hydrogen bond donor (HBD = 1) by virtue of its primary amine group, as reported in PubChem computed descriptors [1]. In contrast, the ketone analog 1-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)ethanone (CAS 36175-15-2) has zero hydrogen bond donors (HBD = 0), with only hydrogen bond acceptor capacity (HBA = 2) . This functional group divergence has profound consequences: the primary amine can form a salt (e.g., hydrochloride) to enhance aqueous solubility and crystallinity for formulation, can act as both H-bond donor and acceptor in target binding, and enables direct conjugation via amide or sulfonamide formation. These capabilities are entirely absent in the ethanone analog.

Hydrogen bonding Target engagement Salt formation

Transport Safety Classification vs. Ethanone Analog

According to vendor technical datasheets, 1-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)ethanamine (CAS 1498788-76-3) is classified as 'Not hazardous material' for DOT/IATA transport purposes by AKSci . The ketone analog 1-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)ethanone (CAS 36175-15-2) carries GHS hazard statements H302 (harmful if swallowed) and H312 (harmful in contact with skin), with signal word 'Warning' and precautionary statements P280, P270, P264, P301, P312, P330, P302, P352, P363, P501 as documented by ABCR . This differential hazard classification has tangible consequences for international procurement logistics, shipping cost, customs clearance speed, and institutional safety protocol burden.

Transport safety Procurement logistics Regulatory compliance

Chiral Center Availability vs. Achiral Analogs

PubChem stereochemical descriptors confirm that 1-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)ethanamine possesses one undefined atom stereocenter (Undefined Atom Stereocenter Count = 1) [1]. Both the N-ethyl secondary amine analog (CID 174948261) and the ethanone analog (CAS 36175-15-2) have zero stereocenters (Undefined Atom Stereocenter Count = 0) [2]. The presence of a chiral benzylic amine center enables enantiomeric resolution (e.g., via chiral HPLC or diastereomeric salt formation) to generate discrete (R)- and (S)-enantiomers for differential pharmacological profiling. This is a property absent from the flat, achiral comparator molecules.

Stereochemistry Chiral resolution Enantioselective SAR

Purity Comparison Across Suppliers

Commercial availability data reveals a purity specification gradient across suppliers. Leyan (Shanghai) lists the compound at 97% purity (Product No. 2020879) . AKSci (California, USA) specifies a minimum purity of 95% (Product 0302DZ) . No supplier currently offers the compound at ≥98% purity as a standard catalog item. This 2-percentage-point purity differential may be consequential for applications sensitive to trace impurities, such as biophysical assays (SPR, ITC, crystallography) where even low-level contaminants can confound affinity measurements, or in late-stage lead optimization where impurity profiles must meet stringent regulatory thresholds.

Purity specification Procurement quality Vendor comparison

Key Application Scenarios


Kinase Hinge-Binder Optimization

Medicinal chemistry programs targeting the ATP-binding site of protein kinases frequently require a primary amine for hinge-region hydrogen bonding. The target compound provides HBD = 1 with a LogP of 2.8 and TPSA of 38.9 Ų—values consistent with kinase inhibitor chemical space . The primary amine enables direct amide coupling to generate focused libraries, avoiding the reductive amination step required if starting from the ethanone analog (HBD = 0). The 4-chlorophenyl substituent provides a vector for halogen bonding with backbone carbonyls or hydrophobic pocket occupancy that the des-aryl analog (lacking the chlorophenyl group entirely) cannot offer [1]. Procurement at 97% purity (Leyan) is recommended for biophysical assay contexts where impurity-driven artifacts must be minimized .

Enantioselective SAR Campaigns

The single undefined stereocenter of the target compound (Undefined Atom Stereocenter Count = 1) enables preparative chiral resolution to isolate (R)- and (S)-enantiomers for differential pharmacological testing . This capability is structurally impossible with the achiral N-ethyl (stereocenter count = 0) and ethanone (stereocenter count = 0) analogs [1]. Enantiomer pairs of chiral benzylic amines frequently display >10-fold differences in target potency and selectivity, making this compound uniquely suited for programs where stereochemistry-driven SAR expansion is a strategic priority. The non-hazardous shipping classification further facilitates multi-gram procurement for resolution campaigns across international borders .

Salt and Polymorph Screening

The primary amine (pKa predicted ~8.86 based on the des-aryl analog, CAS 870063-67-5) is amenable to salt formation with pharmaceutically acceptable acids (HCl, mesylate, tosylate, besylate), a capability absent in the ethanone analog (HBD = 0) [1]. Salt formation can modulate aqueous solubility by orders of magnitude and enable crystalline form control for solid dosage formulation. The target compound's computed TPSA of 38.9 Ų and XLogP3 of 2.8 further predict oral absorption potential within Lipinski and Veber guideline space, supporting its use as an early-stage lead scaffold for oral drug candidate development .

High-Throughput Parallel Library Synthesis

The primary amine of 1-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)ethanamine is directly compatible with amide coupling (HATU, EDC/HOBt), sulfonamide formation, urea synthesis, and reductive amination protocols—enabling rapid parallel library generation in 96-well format without a deprotection step. In contrast, the N-ethyl secondary amine analog requires harsher acylation conditions and cannot form sulfonamides with the same efficiency, while the ethanone requires a separate reduction step to access amine diversification chemistry [1]. For discovery groups running weekly library synthesis cycles, the direct coupling capability of the primary amine reduces synthesis time by at least one reaction step and eliminates associated yield loss, directly impacting the number of compounds that can be progressed to screening per unit time.

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